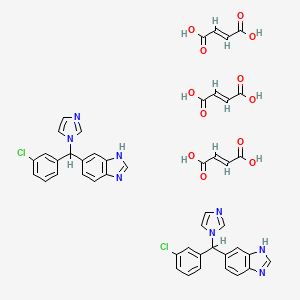
Lidofenine
Vue d'ensemble
Description
Ce composé est principalement utilisé en imagerie par radionucléides pour l'évaluation clinique des troubles hépato-biliaires chez l'homme . La lidofenine est un radiopharmaceutique non toxique qui aide à diagnostiquer les affections du foie et de la vésicule biliaire en fournissant une imagerie claire de ces organes .
Applications De Recherche Scientifique
Lidofenin is extensively used in hepatobiliary research due to its ability to provide clear imaging of the liver and gallbladder. It is used in radionuclide imaging to diagnose hepatobiliary disorders, such as gallstones, bile duct obstructions, and liver diseases . The compound is also used in scientific research to study the pharmacokinetics and biodistribution of radiopharmaceuticals .
Mécanisme D'action
Target of Action
Lidofenin is an iminodiacetic acid (IDA) derivative . It is primarily used in hepatobiliary research . The primary targets of Lidofenin are the hepatobiliary cells, where it is used as a diagnostic agent .
Mode of Action
It is known to form a coordination complex with the radioisotope technetium-99m . This complex is used in radionuclide imaging for the clinical evaluation of hepatobiliary disorders .
Biochemical Pathways
Given its use in hepatobiliary research, it is likely involved in the pathways related to liver function and bile production .
Pharmacokinetics
As a diagnostic agent, it is typically administered intravenously and may contain buffers
Result of Action
The primary result of Lidofenin’s action is the generation of images for the clinical evaluation of hepatobiliary disorders . By forming a complex with technetium-99m, Lidofenin allows for the visualization of hepatobiliary cells, aiding in the diagnosis of various conditions .
Action Environment
The action of Lidofenin is influenced by various environmental factors. For instance, the compound is typically stored at a temperature between 2 and 8 degrees Celsius . Additionally, the efficacy and stability of Lidofenin may be affected by the patient’s physiological state, including liver function and the presence of any hepatobiliary disorders .
Analyse Biochimique
Biochemical Properties
Lidofenin plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. Lidofenin binds to these enzymes, potentially inhibiting their activity and altering the metabolic pathways of other compounds. Additionally, Lidofenin interacts with transport proteins in the blood, facilitating its distribution throughout the body .
Cellular Effects
Lidofenin influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammatory responses. By modulating the activity of key signaling molecules, Lidofenin can alter gene expression and cellular metabolism. For instance, Lidofenin has been observed to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, Lidofenin can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of Lidofenin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Lidofenin binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds. This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular function. Additionally, Lidofenin can bind to nuclear receptors, influencing gene expression and modulating cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lidofenin have been observed to change over time. Lidofenin is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to Lidofenin has been shown to affect cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of Lidofenin and its metabolites, which can disrupt normal cellular processes .
Dosage Effects in Animal Models
The effects of Lidofenin vary with different dosages in animal models. At low doses, Lidofenin has been observed to have minimal effects on cellular function. At higher doses, Lidofenin can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the accumulation of toxic metabolites. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
Lidofenin is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes are responsible for the oxidation of Lidofenin, leading to the formation of various metabolites. Lidofenin can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation. This inhibition can lead to changes in metabolite levels and energy production within cells .
Transport and Distribution
Lidofenin is transported and distributed within cells and tissues through its interactions with transport proteins. These proteins facilitate the movement of Lidofenin across cell membranes and its accumulation in specific tissues. Lidofenin can also bind to plasma proteins, which helps to maintain its concentration in the blood and prolong its biological activity .
Subcellular Localization
The subcellular localization of Lidofenin is influenced by its chemical properties and interactions with cellular components. Lidofenin can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is likely directed by targeting signals and post-translational modifications that guide it to specific organelles. The activity and function of Lidofenin can be affected by its subcellular localization, as it interacts with different biomolecules in each compartment .
Méthodes De Préparation
La lidofenine est synthétisée en la complexant avec du technétium-99m radioactif. La préparation implique la création d'une solution stérile, claire et incolore de this compound complexée au technétium-99m sous la forme d'un chélate . La solution est adaptée à l'injection intraveineuse et peut contenir des tampons pour maintenir la stabilité. La pureté radiochimique est assurée en limitant la présence de pertechnétate de technétium-99m libre, de technétium-99m hydrolysé et de colloïde d'étain de technétium-99m à pas plus de 10,0 % de la radioactivité totale .
Analyse Des Réactions Chimiques
La lidofenine subit diverses réactions chimiques, notamment la complexation avec le technétium-99m. Les principaux produits formés à partir de ces réactions sont le chélate technétium-99m-lidofenine et ses impuretés, telles que le pertechnétate de technétium-99m libre et le technétium-99m hydrolysé . Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de sodium et un mélange d'acétonitrile et d'eau .
Applications de recherche scientifique
La this compound est largement utilisée dans la recherche hépato-biliaire en raison de sa capacité à fournir une imagerie claire du foie et de la vésicule biliaire. Elle est utilisée en imagerie par radionucléides pour diagnostiquer les troubles hépato-biliaires, tels que les calculs biliaires, les obstructions des voies biliaires et les maladies du foie . Le composé est également utilisé en recherche scientifique pour étudier la pharmacocinétique et la biodistribution des radiopharmaceutiques .
Mécanisme d'action
La this compound exerce ses effets en formant un complexe avec le technétium-99m, qui est ensuite injecté dans le corps. Le complexe technétium-99m-lidofenine est capté par le foie et excrété dans la bile, ce qui permet une imagerie claire du système hépato-biliaire . Les cibles moléculaires impliquées dans ce processus sont les hépatocytes et les voies biliaires, qui facilitent l'absorption et l'excrétion du complexe .
Comparaison Avec Des Composés Similaires
La lidofenine est similaire aux autres dérivés de l'acide iminodiacétique utilisés en imagerie hépato-biliaire, tels que la technétium-99m-disofenine et la technétium-99m-mebrofenine . La this compound est unique en sa capacité à fournir une imagerie de haute qualité avec un minimum d'effets secondaires . D'autres composés similaires comprennent la technétium-99m-arclophenine et la technétium-99m-phenida, qui présentent des cinétiques de distribution et des capacités d'imagerie comparables .
Propriétés
IUPAC Name |
2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJFMSHHYAZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046389 | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59160-29-1 | |
| Record name | Lidofenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59160-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidofenin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059160291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lidofenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidofenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOFENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK22QV7701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















